2-(Trifluoromethylthio)-2-chloroacetophenone
Description
2-(Trifluoromethylthio)-2-chloroacetophenone is an organic compound that features both trifluoromethylthio and chloro functional groups attached to an acetophenone core
Properties
IUPAC Name |
2-chloro-1-phenyl-2-(trifluoromethylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3OS/c10-8(15-9(11,12)13)7(14)6-4-2-1-3-5-6/h1-5,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHSRZQICQEPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(SC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethylthio)-2-chloroacetophenone typically involves the introduction of the trifluoromethylthio group to an acetophenone derivative. One common method is the reaction of 2-chloroacetophenone with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of handling hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethylthio)-2-chloroacetophenone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products
Nucleophilic Substitution: Substituted acetophenones with various functional groups.
Oxidation: Trifluoromethylsulfoxides or trifluoromethylsulfones.
Reduction: Alcohol derivatives of acetophenone.
Scientific Research Applications
2-(Trifluoromethylthio)-2-chloroacetophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug discovery, particularly in the development of novel pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethylthio)-2-chloroacetophenone is largely dependent on its functional groups. The trifluoromethylthio group can interact with various molecular targets, potentially altering their activity. For example, it can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets. The chloro group can also participate in interactions with biological molecules, further influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethylthio)benzene: Lacks the chloro and acetophenone groups, making it less reactive in certain chemical reactions.
2-Chloroacetophenone: Lacks the trifluoromethylthio group, resulting in different chemical and biological properties.
Trifluoromethylthioacetophenone: Similar structure but without the chloro group, leading to variations in reactivity and applications.
Uniqueness
2-(Trifluoromethylthio)-2-chloroacetophenone is unique due to the presence of both trifluoromethylthio and chloro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
